molecular formula C10H16ClNO2 B3099253 (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride CAS No. 1353006-50-4

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B3099253
CAS No.: 1353006-50-4
M. Wt: 217.69
InChI Key: YUPSTPMVIYAHMF-FJXQXJEOSA-N
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Description

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The free base of the (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis, resolution, and purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: A structurally similar compound with a single methoxy group.

    2-(3-Methoxyphenyl)ethanamine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPSTPMVIYAHMF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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